1-Ethylazetidin-3-yl 4-methylbenzenesulfonate
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Overview
Description
1-Ethylazetidin-3-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C12H17NO3S and a molecular weight of 255.33 g/mol . This compound is known for its unique structure, which includes an azetidine ring substituted with an ethyl group and a 4-methylbenzenesulfonate group. It is used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
The synthesis of 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Ethylation: The azetidine ring is then ethylated using ethylating agents under controlled conditions.
Industrial production methods often involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
1-Ethylazetidin-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethylazetidin-3-yl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The azetidine ring and the sulfonate group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Ethylazetidin-3-yl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
- 1-Methylazetidin-3-yl 4-methylbenzenesulfonate
- 1-Propylazetidin-3-yl 4-methylbenzenesulfonate
- 1-Butylazetidin-3-yl 4-methylbenzenesulfonate
These compounds share the azetidine ring structure but differ in the alkyl group attached to the nitrogen atom. The uniqueness of this compound lies in its specific ethyl substitution, which influences its chemical properties and reactivity .
Properties
IUPAC Name |
(1-ethylazetidin-3-yl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-3-13-8-11(9-13)16-17(14,15)12-6-4-10(2)5-7-12/h4-7,11H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXPACUNIFAEBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)OS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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